molecular formula C16H14Cl2N2O3 B4724455 N-1,3-benzodioxol-5-yl-N'-[1-(2,4-dichlorophenyl)ethyl]urea

N-1,3-benzodioxol-5-yl-N'-[1-(2,4-dichlorophenyl)ethyl]urea

Cat. No. B4724455
M. Wt: 353.2 g/mol
InChI Key: SQSKBPKDRAKYEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-1,3-benzodioxol-5-yl-N'-[1-(2,4-dichlorophenyl)ethyl]urea, commonly known as BDEU, is a chemical compound that has been studied extensively for its potential applications in scientific research. BDEU is a synthetic compound that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied in detail.

Mechanism of Action

BDEU acts as a selective inhibitor of FAAH by binding to the active site of the enzyme. This leads to the inhibition of the hydrolysis of endocannabinoids by FAAH, resulting in an increase in the levels of endocannabinoids in the body. The increased levels of endocannabinoids have been shown to have therapeutic potential in various diseases.
Biochemical and Physiological Effects:
BDEU has been shown to have various biochemical and physiological effects. Inhibition of FAAH by BDEU leads to an increase in the levels of endocannabinoids, which has been shown to have analgesic, anti-inflammatory, and anxiolytic effects. BDEU has also been shown to have potential applications in the treatment of various diseases such as pain, inflammation, and anxiety.

Advantages and Limitations for Lab Experiments

BDEU has several advantages as a tool for scientific research. It is a selective inhibitor of FAAH and has been shown to have therapeutic potential in various diseases. However, there are also some limitations to the use of BDEU in lab experiments. BDEU is a synthetic compound, and its synthesis can be challenging, which can limit its availability. Additionally, the use of BDEU in lab experiments requires careful consideration of its potential side effects and toxicity.

Future Directions

There are several future directions for the study of BDEU. One of the most promising directions is the development of BDEU analogs with improved selectivity and potency. Additionally, the therapeutic potential of BDEU in various diseases such as pain, inflammation, and anxiety needs to be further explored. The use of BDEU in combination with other drugs or therapies also needs to be investigated. Finally, the potential side effects and toxicity of BDEU need to be thoroughly studied to ensure its safe use in scientific research.
Conclusion:
In conclusion, BDEU is a synthetic compound that has been studied extensively for its potential applications in scientific research. BDEU acts as a selective inhibitor of FAAH, leading to an increase in the levels of endocannabinoids, which has been shown to have therapeutic potential in various diseases. BDEU has several advantages as a tool for scientific research, but its use requires careful consideration of its potential side effects and toxicity. Several future directions exist for the study of BDEU, including the development of BDEU analogs with improved selectivity and potency and further exploration of its therapeutic potential in various diseases.

Scientific Research Applications

BDEU has been studied extensively for its potential applications in scientific research. One of the most promising applications of BDEU is as a selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH). FAAH is an enzyme that plays a crucial role in the metabolism of endocannabinoids, which are lipid signaling molecules that regulate various physiological processes. Inhibition of FAAH by BDEU leads to an increase in the levels of endocannabinoids, which has been shown to have therapeutic potential in various diseases such as pain, inflammation, and anxiety.

properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[1-(2,4-dichlorophenyl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2N2O3/c1-9(12-4-2-10(17)6-13(12)18)19-16(21)20-11-3-5-14-15(7-11)23-8-22-14/h2-7,9H,8H2,1H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQSKBPKDRAKYEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1)Cl)Cl)NC(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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